molecular formula C9H13N3OS B12987819 N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine

N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12987819
M. Wt: 211.29 g/mol
InChI Key: GWNKKJAJHLKYJK-UHFFFAOYSA-N
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Description

N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The thietan-3-amine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethylformamide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their conformation and function .

Comparison with Similar Compounds

N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can be compared with other similar compounds such as:

These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H13N3OS/c1-2-6(1)9-12-11-8(13-9)3-10-7-4-14-5-7/h6-7,10H,1-5H2

InChI Key

GWNKKJAJHLKYJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)CNC3CSC3

Origin of Product

United States

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